Sodium 3-hydroxy-3-methylcyclobutane-1-carboxylate
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Overview
Description
Sodium 3-hydroxy-3-methylcyclobutane-1-carboxylate is a chemical compound with the molecular formula C6H9NaO3. It is a sodium salt derivative of 3-hydroxy-3-methylcyclobutane-1-carboxylic acid. This compound is of interest due to its unique cyclobutane ring structure, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-hydroxy-3-methylcyclobutane-1-carboxylate typically involves the neutralization of 3-hydroxy-3-methylcyclobutane-1-carboxylic acid with a sodium base, such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation of the solvent.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistency and efficiency in production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of esters, ethers, or other substituted cyclobutane derivatives.
Scientific Research Applications
Chemistry: Sodium 3-hydroxy-3-methylcyclobutane-1-carboxylate is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential effects on cellular processes. Its ability to interact with biological molecules makes it a candidate for drug development and biochemical studies.
Medicine: The compound’s derivatives are explored for their therapeutic potential. Research is ongoing to determine its efficacy in treating various medical conditions, including metabolic disorders and inflammation.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and polymers. Its stability and reactivity make it valuable in manufacturing processes.
Mechanism of Action
The mechanism of action of sodium 3-hydroxy-3-methylcyclobutane-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl and carboxylate groups can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their function. The cyclobutane ring can also influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
3-Hydroxy-3-methylcyclobutane-1-carboxylic acid: The parent acid form of the compound.
Methyl 3-hydroxy-3-methylcyclobutane-1-carboxylate: An ester derivative with different solubility and reactivity.
3-Hydroxy-3-methylcyclobutane-1-carboxamide: An amide derivative with potential biological activity.
Uniqueness: Sodium 3-hydroxy-3-methylcyclobutane-1-carboxylate stands out due to its sodium salt form, which enhances its solubility in water and makes it more suitable for aqueous reactions. Its unique cyclobutane ring structure also imparts distinct chemical properties that are not found in linear or aromatic compounds.
Properties
IUPAC Name |
sodium;3-hydroxy-3-methylcyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3.Na/c1-6(9)2-4(3-6)5(7)8;/h4,9H,2-3H2,1H3,(H,7,8);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWBOZKLXMVWHV-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)C(=O)[O-])O.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NaO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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